![molecular formula C16H22BrO4- B12518735 [1-[2-Bromo-3-hydroxy-4-(3-methylbutyl)phenyl]-2-methylpropan-2-yl] carbonate CAS No. 680997-59-5](/img/structure/B12518735.png)
[1-[2-Bromo-3-hydroxy-4-(3-methylbutyl)phenyl]-2-methylpropan-2-yl] carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[2-Bromo-3-hydroxy-4-(3-methylbutyl)phenyl]-2-methylpropan-2-yl] carbonate: is a complex organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a carbonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[2-Bromo-3-hydroxy-4-(3-methylbutyl)phenyl]-2-methylpropan-2-yl] carbonate typically involves multiple steps. One common approach is the reaction of 2-bromo-3-hydroxy-4-(3-methylbutyl)phenol with 2-methylpropan-2-yl chloroformate in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[1-[2-Bromo-3-hydroxy-4-(3-methylbutyl)phenyl]-2-methylpropan-2-yl] carbonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as DMF (Dimethylformamide).
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a de-brominated product.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, [1-[2-Bromo-3-hydroxy-4-(3-methylbutyl)phenyl]-2-methylpropan-2-yl] carbonate is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.
Biology
The compound has potential applications in the development of biologically active molecules. Its derivatives may exhibit pharmacological properties such as anti-inflammatory or anticancer activities.
Medicine
In medicinal chemistry, this compound can be used as a building block for the synthesis of drug candidates. Its structural features make it a versatile scaffold for designing molecules with desired biological activities.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [1-[2-Bromo-3-hydroxy-4-(3-methylbutyl)phenyl]-2-methylpropan-2-yl] carbonate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- [2-Bromo-3-hydroxy-4-(3-methylbutyl)phenyl] acetate
- [1-[2-Bromo-3-hydroxy-4-(3-methylbutyl)phenyl]-2-methylpropan-2-yl] ether
- [2-Bromo-3-hydroxy-4-(3-methylbutyl)phenyl] methyl carbonate
Uniqueness
Compared to similar compounds, [1-[2-Bromo-3-hydroxy-4-(3-methylbutyl)phenyl]-2-methylpropan-2-yl] carbonate is unique due to the presence of the carbonate ester group, which imparts distinct chemical reactivity and potential applications. The combination of bromine, hydroxyl, and carbonate functionalities makes it a versatile compound for various synthetic and research purposes.
Properties
CAS No. |
680997-59-5 |
|---|---|
Molecular Formula |
C16H22BrO4- |
Molecular Weight |
358.25 g/mol |
IUPAC Name |
[1-[2-bromo-3-hydroxy-4-(3-methylbutyl)phenyl]-2-methylpropan-2-yl] carbonate |
InChI |
InChI=1S/C16H23BrO4/c1-10(2)5-6-11-7-8-12(13(17)14(11)18)9-16(3,4)21-15(19)20/h7-8,10,18H,5-6,9H2,1-4H3,(H,19,20)/p-1 |
InChI Key |
GYWITONIZOEBDS-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCC1=C(C(=C(C=C1)CC(C)(C)OC(=O)[O-])Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-bromoaniline](/img/structure/B12518662.png)
![N-[2-(ethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B12518669.png)
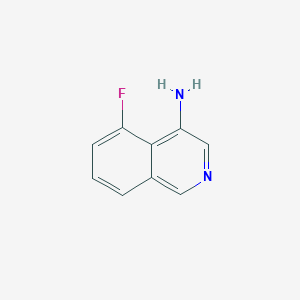
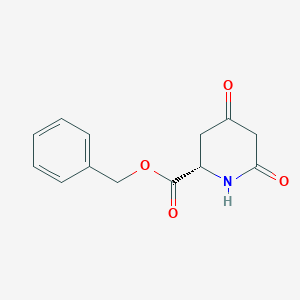
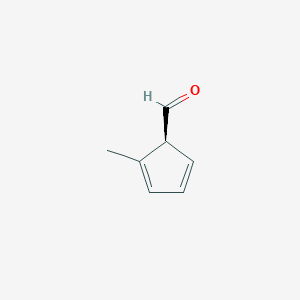
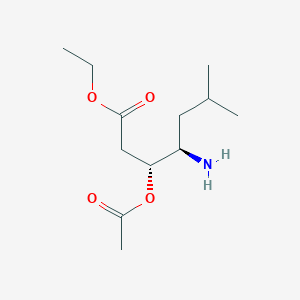
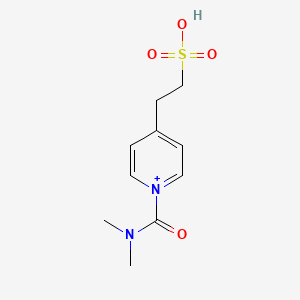
![5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12518709.png)
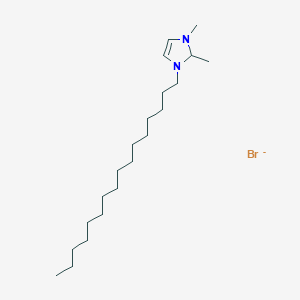
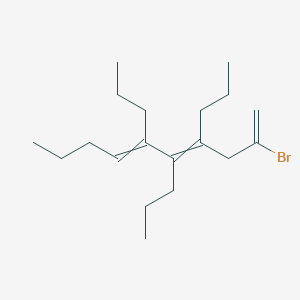
![Tributyl[3-ethenyl-2,4-bis(methoxymethyl)phenyl]stannane](/img/structure/B12518729.png)

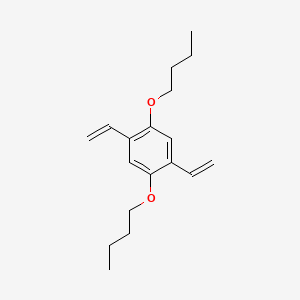
![[(1E)-2-(benzenesulfonyl)ethenyl]benzene](/img/structure/B12518752.png)
